Characterization and Synthetic Utility of CAS 33943-12-3: A Comprehensive Technical Guide
Characterization and Synthetic Utility of CAS 33943-12-3: A Comprehensive Technical Guide
Executive Summary
CAS 33943-12-3 , formally known as 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid, is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, analytical chromatography, and materials science[1]. Featuring a privileged benzoxazolone (BOA) heterocyclic core fused with a highly polar sulfonic acid moiety, this compound serves as a critical intermediate for synthesizing sulfonamide-based therapeutics, specialized dyes, and agrochemicals. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, exact mass determination workflows, and field-proven synthetic derivatization protocols.
Structural Elucidation & Physicochemical Profiling
The chemical architecture of CAS 33943-12-3 dictates its reactivity and physical behavior. The molecule consists of a benzene ring fused to a carbamate-like oxazole ring (forming the 2-oxo-2,3-dihydro-1,3-benzoxazole system), with a sulfonic acid group (-SO₃H) substituted at the 5-position[2].
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Electronic Effects: The sulfonic acid group is strongly electron-withdrawing, which deactivates the aromatic ring toward further electrophilic aromatic substitution but significantly enhances the aqueous solubility of the scaffold.
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Hydrogen Bonding: The lactam nitrogen (N-H) at position 3 acts as a hydrogen bond donor, while the carbonyl oxygen and sulfonate oxygens act as potent hydrogen bond acceptors, making the molecule highly interactive in biological target binding pockets.
Quantitative Physicochemical Data
To ensure analytical accuracy, the following quantitative parameters must be referenced during characterization and formulation[2][3][4]:
| Property | Value | Causality / Significance |
| Chemical Name | 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid | IUPAC standard nomenclature. |
| CAS Registry Number | 33943-12-3 | Unique identifier for procurement and literature search. |
| Molecular Formula | C₇H₅NO₅S | Determines isotopic distribution in mass spectrometry. |
| Average Molecular Weight | 215.18 g/mol | Used for standard stoichiometric calculations in synthesis. |
| Monoisotopic Exact Mass | 214.98885 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| PubChem CID | 75480441 | Database identifier for computational chemistry. |
High-Resolution Mass Spectrometry (HRMS) Workflow
Validating the exact mass of CAS 33943-12-3 (214.98885 Da)[4] is a mandatory quality control step before utilizing the compound in downstream synthesis. Because the sulfonic acid group is a strong acid (pKa < 1), it exists almost entirely in its deprotonated state (-SO₃⁻) in polar solvents. Therefore, Negative-Ion Electrospray Ionization (ESI-) is the most logical and sensitive choice for mass spectrometric detection, yielding a robust [M-H]⁻ pseudomolecular ion at m/z 213.9815.
Step-by-Step ESI-HRMS Protocol
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Sample Preparation: Dissolve 1.0 mg of CAS 33943-12-3 in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) to create a stock solution. Dilute to a final concentration of 1 µg/mL to prevent detector saturation and ion suppression.
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Instrument Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a standard negative-ion calibration mix (e.g., sodium formate or Pierce LTQ Velos ESI Negative Ion Calibration Solution) to ensure mass accuracy within <2 ppm.
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ESI Source Optimization:
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Capillary Voltage: 2.5 kV (lower than positive mode to prevent corona discharge).
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Desolvation Temperature: 350°C.
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Cone Voltage: 25 V (optimized to prevent in-source fragmentation of the sulfonate group).
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Data Acquisition & Validation: Acquire data in full-scan mode (m/z 100–500) at a mass resolution of ≥60,000. Extract the exact mass chromatogram for m/z 213.9815 and verify the isotopic pattern (specifically the M+2 peak corresponding to the ³⁴S isotope, which should be ~4.4% of the base peak).
Figure 1: Step-by-step ESI-HRMS analytical workflow for exact mass determination.
Synthetic Utility & Derivatization Strategies
CAS 33943-12-3 is prized for its orthogonal reactivity. The two primary sites for functionalization are the sulfonic acid moiety (Position 5) and the lactam nitrogen (Position 3).
Sulfonamide Synthesis via Sulfonyl Chloride Intermediate
Converting the sulfonic acid to a sulfonamide is a classic approach in drug discovery. This requires the intermediate formation of a sulfonyl chloride. Causality Note: Thionyl chloride (SOCl₂) alone is often too slow to chlorinate aromatic sulfonic acids. A catalytic amount of N,N-Dimethylformamide (DMF) is strictly required. DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion), which rapidly attacks the sulfonate to facilitate the displacement of oxygen by chloride[5].
Step-by-Step Protocol:
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Chlorination: Suspend 1.0 equivalent (eq) of CAS 33943-12-3 in neat SOCl₂ (10 eq). Add 0.05 eq of anhydrous DMF.
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Reflux: Heat the mixture to 75°C under an inert argon atmosphere for 3 hours until gas evolution (SO₂ and HCl) ceases.
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Concentration: Remove excess SOCl₂ under reduced pressure. Co-evaporate twice with anhydrous toluene to remove residual volatile acids, yielding the highly reactive 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride.
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Amidation: Dissolve the crude sulfonyl chloride in anhydrous dichloromethane (DCM) at 0°C. Dropwise, add a solution containing the desired primary or secondary amine (1.2 eq) and triethylamine (2.0 eq) in DCM.
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Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with 1M HCl, extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the target sulfonamide.
N-Alkylation of the Benzoxazolone Core
The N-H bond of the benzoxazolone ring is weakly acidic (pKa ~ 8.5) due to resonance stabilization from the adjacent carbonyl group. This allows for selective N-alkylation without affecting the sulfonic acid (provided the sulfonic acid is either pre-protected or the reaction is run with excess base).
Step-by-Step Protocol:
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Deprotonation: Dissolve CAS 33943-12-3 in anhydrous DMF. Add 2.5 eq of anhydrous potassium carbonate (K₂CO₃). Stir at room temperature for 30 minutes to generate the nitrogen anion.
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Alkylation: Add 1.1 eq of the desired alkyl halide (e.g., methyl iodide or benzyl bromide).
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Heating: Heat the reaction to 80°C for 4-6 hours. Monitor completion via LC-MS.
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Isolation: Pour the mixture into ice water and acidify to pH 2 using 1M HCl to precipitate the N-alkylated sulfonic acid product.
Figure 2: Primary synthetic derivatization pathways for CAS 33943-12-3.
Conclusion
CAS 33943-12-3 is a structurally robust and chemically versatile intermediate. By understanding its exact mass profile (214.98885 Da) and leveraging the differential reactivity of its sulfonic acid and lactam functional groups, researchers can efficiently integrate this building block into complex synthetic pipelines for advanced drug development and materials engineering.
References
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PubChemLite - Monoisotopic Mass of C7H5NO5S. Available at:[Link]
- Google Patents - EP0403947A2: Process for the preparation of aromatic sulfonic acid chlorides.
Sources
- 1. 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid - CAS:33943-12-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. PubChemLite - B2 - Explore [pubchemlite.lcsb.uni.lu]
- 5. EP0403947A2 - Process for the preparation of aromatic sulfonic acid chlorides - Google Patents [patents.google.com]
